molecular formula C9H7BrN2O B11869470 8-Bromo-7-methylquinazolin-4(3H)-one

8-Bromo-7-methylquinazolin-4(3H)-one

Cat. No.: B11869470
M. Wt: 239.07 g/mol
InChI Key: ANLCLCDXMQJXGV-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds that have shown a wide range of biological activities, making them of interest in medicinal chemistry. The presence of bromine and methyl groups in the quinazolinone structure can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with 2-aminobenzoic acid or its derivatives.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Cyclization: The formation of the quinazolinone ring can be achieved through cyclization reactions, often involving condensation with formamide or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield various derivatives with different functional groups.

Scientific Research Applications

8-Bromo-7-methylquinazolin-4(3H)-one, like other quinazolinone derivatives, may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activities.

    Biological Research: Studying its effects on biological systems and potential therapeutic targets.

    Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and methyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the bromine and methyl groups.

    7-Methylquinazolin-4(3H)-one: Lacks the bromine atom.

    8-Bromoquinazolin-4(3H)-one: Lacks the methyl group.

Uniqueness

8-Bromo-7-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-7-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)

InChI Key

ANLCLCDXMQJXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=N2)Br

Origin of Product

United States

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